molecular formula C10H15NO2 B13425239 Ecgonidine Methyl Ester-d3

Ecgonidine Methyl Ester-d3

Cat. No.: B13425239
M. Wt: 184.25 g/mol
InChI Key: MPSNEAHFGOEKBI-CWYCHJBSSA-N
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Description

Ecgonidine Methyl Ester-d3, also known as methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate, is a deuterated form of ecgonidine methyl ester. This compound is a derivative of ecgonine, a tropane alkaloid found in coca leaves. It is often used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ecgonidine Methyl Ester-d3 can be synthesized from cocaine through a series of chemical reactions. The process involves the hydrolysis and dehydration of cocaine, followed by esterification with methanol . Another method involves the reaction of 2,4,6-cycloheptatriene-7-carboxylic acid with methylamine .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ecgonidine Methyl Ester-d3 undergoes various chemical reactions, including:

    Oxidation: Converts the compound into its corresponding carboxylic acid.

    Reduction: Reduces the ester group to an alcohol.

    Substitution: Involves the replacement of functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

    Oxidation: Produces ecgonidine carboxylic acid.

    Reduction: Yields ecgonidine alcohol.

    Substitution: Results in various substituted ecgonidine derivatives.

Scientific Research Applications

Ecgonidine Methyl Ester-d3 is used in a wide range of scientific research applications:

Mechanism of Action

Ecgonidine Methyl Ester-d3 exerts its effects through partial agonist activity at M1 and M3 muscarinic receptors. This interaction leads to DNA fragmentation and neuronal death by apoptosis . The compound’s mechanism of action is closely related to its parent compound, ecgonine, and its derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methylecgonidine: A non-deuterated form of Ecgonidine Methyl Ester-d3.

    Ecgonine: The parent compound from which this compound is derived.

    Cocaine: A well-known stimulant that is metabolized into ecgonine and its derivatives.

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. This property allows for more precise tracking and analysis in metabolic and pharmacokinetic studies.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

184.25 g/mol

IUPAC Name

trideuteriomethyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate

InChI

InChI=1S/C10H15NO2/c1-11-7-3-5-8(10(12)13-2)9(11)6-4-7/h5,7,9H,3-4,6H2,1-2H3/t7-,9-/m1/s1/i2D3

InChI Key

MPSNEAHFGOEKBI-CWYCHJBSSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=CC[C@@H]2CC[C@H]1N2C

Canonical SMILES

CN1C2CCC1C(=CC2)C(=O)OC

Origin of Product

United States

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